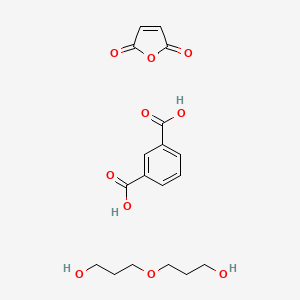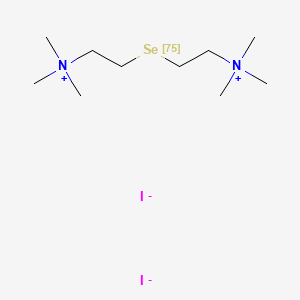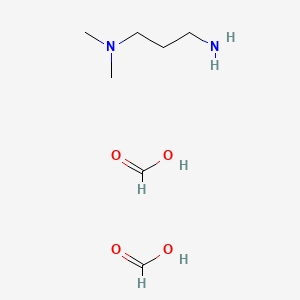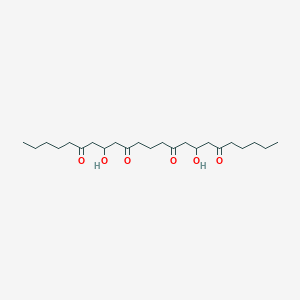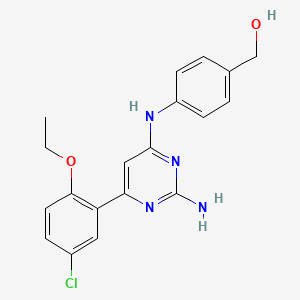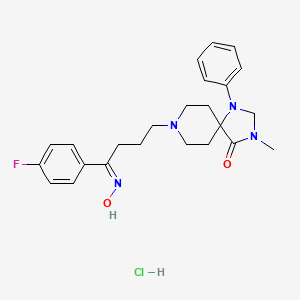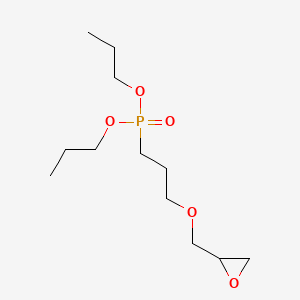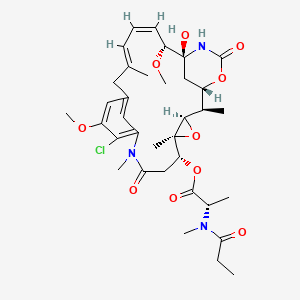
2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate is a chemical compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate typically involves the reduction of pterin derivatives. One common method is the catalytic hydrogenation of 2-amino-4-hydroxy-6,7-dimethylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its sulphate form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pterin derivatives.
Reduction: It can be reduced to form tetrahydropterin derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pterin derivatives.
Reduction: Tetrahydropterin derivatives.
Substitution: Substituted pteridines with various functional groups.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.
Biology: Plays a role in the study of enzyme cofactors and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in the synthesis of folate derivatives.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate involves its interaction with various enzymes and metabolic pathways. It acts as a precursor for the synthesis of tetrahydrobiopterin, an essential cofactor for the hydroxylation of aromatic amino acids. The compound interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, playing a crucial role in the biosynthesis of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(1,2,3-trihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one: Similar structure but with additional hydroxyl groups.
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydro-1H-pteridin-4-one: Similar structure but with methyl groups.
Uniqueness
2-Amino-5,6,7,8-tetrahydro-1H-pteridin-4-one sulphate is unique due to its specific sulphate form, which enhances its solubility and stability. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial factors.
Properties
CAS No. |
20350-44-1 |
|---|---|
Molecular Formula |
C6H11N5O5S |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid |
InChI |
InChI=1S/C6H9N5O.H2O4S/c7-6-10-4-3(5(12)11-6)8-1-2-9-4;1-5(2,3)4/h8H,1-2H2,(H4,7,9,10,11,12);(H2,1,2,3,4) |
InChI Key |
CPBWQWQPPDBUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C(=O)NC(=N2)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



